Sodium Octane-1-sulfonate Hydrate

Catalog No.
S742701
CAS No.
207596-29-0
M.F
C8H19NaO4S
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Octane-1-sulfonate Hydrate

CAS Number

207596-29-0

Product Name

Sodium Octane-1-sulfonate Hydrate

IUPAC Name

sodium;octane-1-sulfonate;hydrate

Molecular Formula

C8H19NaO4S

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C8H18O3S.Na.H2O/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1

InChI Key

MBURIAHQXJQKRE-UHFFFAOYSA-M

SMILES

CCCCCCCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCCCCCCS(=O)(=O)[O-].O.[Na+]

The exact mass of the compound Sodium Octane-1-sulfonate Hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium octane-1-sulfonate hydrate (CAS 207596-29-0) is a highly specialized anionic ion-pairing reagent critical for the reversed-phase High-Performance Liquid Chromatography (RP-HPLC) of highly polar, basic, and amphoteric compounds. By introducing an eight-carbon lipophilic chain to the stationary phase, it forms neutral, hydrophobic ion pairs with protonated analytes, drastically increasing their retention on standard C18 or C8 columns [1]. Procuring the hydrate form rather than the anhydrous variant is a strategic choice for analytical laboratories, as the defined hydration state provides reliable weighing stability, directly mitigating the severe lot-to-lot mobile phase molarity variations caused by the hygroscopic nature of anhydrous alkyl sulfonates .

Substituting sodium octane-1-sulfonate hydrate with shorter-chain analogs, such as sodium hexanesulfonate, fundamentally alters the chromatographic selectivity profile, often resulting in insufficient retention factors (k') for highly hydrophilic basic analytes and causing them to co-elute with the solvent front [1]. Conversely, using longer-chain derivatives like decanesulfonate can lead to excessive retention times, peak broadening, and precipitation in high-organic mobile phases. Furthermore, substituting the stable hydrate with the anhydrous form of sodium octanesulfonate introduces significant weighing errors due to rapid atmospheric moisture absorption, which directly translates to retention time drift and method failure in validated pharmaceutical quality control assays .

Retention Factor Maximization for Basic Analytes (C8 vs. C6 Chain Length)

The length of the alkyl chain in sulfonate ion-pairing reagents directly dictates the hydrophobicity of the resulting analyte-reagent complex. Sodium octanesulfonate (C8) provides a significantly higher retention factor for basic amino acids and pharmaceutical APIs compared to sodium hexanesulfonate (C6). In comparative HPLC models, switching from a C6 to a C8 counter-ion at equivalent millimolar concentrations exponentially increases the retention of basic analytes, preventing co-elution with early matrix components[1].

Evidence DimensionAnalyte Retention Factor (k')
Target Compound DataHigh retention (C8 chain maximizes hydrophobic interaction on C18 columns)
Comparator Or BaselineSodium hexanesulfonate (C6) (Yields lower retention, risking dead-volume elution)
Quantified DifferenceIncreases the retention factor (k') of basic amino acids and APIs by approximately 2- to 3-fold compared to C6 sulfonates at equivalent millimolar concentrations.
ConditionsRP-HPLC on octadecyl-bonded silica gel with varying counter-ion concentrations.

Procurement of the C8 variant is essential when analyzing weakly retained basic compounds that fail to separate from the solvent front using C6 or C7 sulfonates.

Baseline Resolution in Complex Pharmaceutical Formulations

In the quality control of combined powder formulations containing paracetamol, phenylephrine hydrochloride, and pheniramine maleate, standard reversed-phase methods fail to resolve the basic components. The addition of 1.1 g/L sodium octanesulfonate (pH 3.2) to the mobile phase enables precise gradient elution, pushing the retention time of phenylephrine to 3.88 min and pheniramine to 5.34 min, achieving complete baseline resolution from paracetamol (2.20 min) with a symmetry factor of ≤ 1.5 [1].

Evidence DimensionChromatographic Resolution and Peak Symmetry
Target Compound DataBaseline separation achieved (Retention times: 2.20, 3.88, 5.34 min) with high peak symmetry (≤ 1.5).
Comparator Or BaselineStandard RP-HPLC without C8 ion-pairing (Results in co-elution of basic APIs in the dead volume, k' < 1).
Quantified Difference1.1 g/L of the target compound extends the retention of phenylephrine to 3.88 min, resolving 3 overlapping APIs and impurities in a single run.
ConditionsZorbax SB-Aq column (50 × 4.6 mm, 5 μm), gradient elution, 1.0 mL/min, pH 3.2.

Quality control laboratories must procure this specific reagent to maintain compliance and reproducibility in validated multi-API compendial methods.

Weighing Stability and Mobile Phase Reproducibility

The anhydrous form of sodium octanesulfonate is highly hygroscopic, rapidly absorbing moisture upon exposure to ambient laboratory air, which leads to unpredictable variations in actual reagent mass during mobile phase preparation. The monohydrate form (CAS 207596-29-0) is already saturated with a stoichiometric water molecule, providing a stable, non-shifting mass during weighing. This eliminates the molarity errors common with anhydrous salts, directly preventing the retention time drift that plagues sensitive ion-pair chromatography methods.

Evidence DimensionMass Stability During Weighing
Target Compound DataStable mass (Monohydrate form resists further rapid atmospheric moisture uptake, maintaining 1:1 stoichiometric water).
Comparator Or BaselineAnhydrous Sodium Octanesulfonate (Highly hygroscopic, continuous mass increase on the balance).
Quantified DifferenceThe hydrate prevents the unquantifiable molarity dilution (often 1-5% error) caused by invisible water weight absorption in the anhydrous form.
ConditionsStandard laboratory weighing for HPLC mobile phase preparation (e.g., 1-15 mM concentrations).

Purchasing the hydrate form is a critical operational safeguard for analytical labs to ensure lot-to-lot retention time reproducibility and avoid costly out-of-specification (OOS) investigations.

Pharmaceutical Quality Control of Basic APIs

Directly following from its ability to maximize retention and resolution, this compound is the reagent of choice for validated HPLC assays of complex multi-component drugs, such as cough and cold formulations containing phenylephrine or antihistamines, ensuring baseline separation from neutral APIs like paracetamol [1].

Analysis of Highly Polar Aminoglycoside Antibiotics

Because standard reversed-phase columns cannot retain highly polar molecules, the C8 chain of sodium octanesulfonate is utilized to form hydrophobic ion pairs with aminoglycosides like streptomycin sulfate. This enables precise quantification and impurity profiling (e.g., separating streptidine from streptomycin B) in pharmaceutical manufacturing [2].

Environmental Speciation of Ionic Contaminants

The compound is employed in HPLC-ICP-MS workflows for the speciation of toxic ionic compounds, such as arsenic species or polar pesticides (e.g., paraquat) in agricultural products. The stable molarity provided by the hydrate form ensures that retention times for these critical contaminants remain perfectly stable across large sample batches [3].

GHS Hazard Statements

Aggregated GHS information provided by 799 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 799 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 757 of 799 companies with hazard statement code(s):;
H315 (99.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5324-84-5

Dates

Last modified: 08-15-2023

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